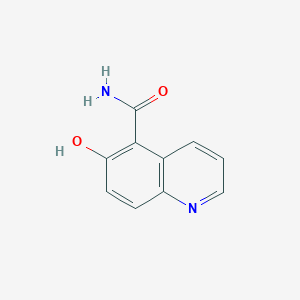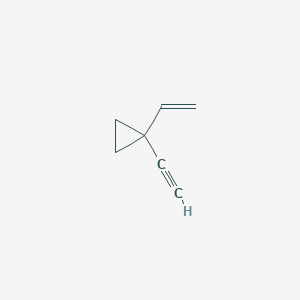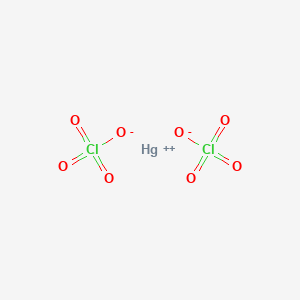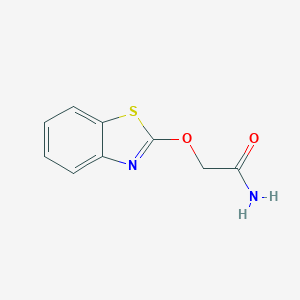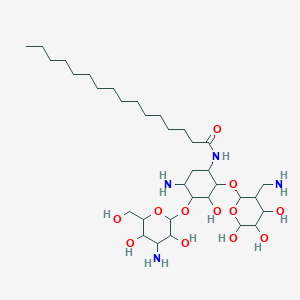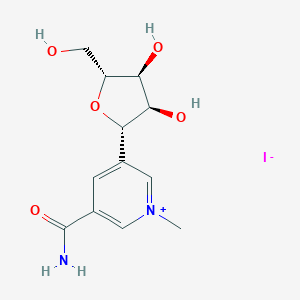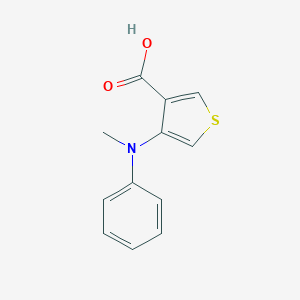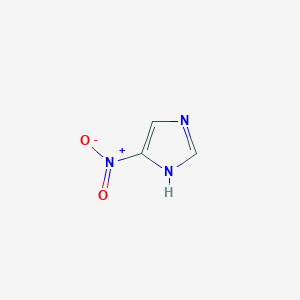
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(dimethylamino)-, commonly known as DPCB, is a highly reactive organophosphorus compound. It is a cyclic molecule with two phosphorus atoms and four carbon atoms. DPCB has been the subject of extensive scientific research due to its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of DPCB is not fully understood. However, it is believed that DPCB reacts with various nucleophiles, such as amines and alcohols, to form stable adducts. DPCB has also been shown to react with various electrophiles, such as alkynes and alkenes, to form cycloadducts.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DPCB. However, it has been shown to exhibit moderate toxicity towards various cell lines. DPCB has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPCB is its high reactivity, which makes it a useful building block for the synthesis of novel organophosphorus compounds. However, its highly reactive nature also makes it difficult to handle and requires careful handling. DPCB is also relatively expensive, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of DPCB. One area of research could focus on the development of new synthetic methods for DPCB and its derivatives. Another area of research could focus on the use of DPCB in the development of new materials with unique electronic properties. Additionally, further research is needed to fully understand the mechanism of action of DPCB and its potential applications in catalysis and organic synthesis.
Métodos De Síntesis
DPCB can be synthesized through several methods, including the reaction of 1,3-dichloro-2-butene with triethylphosphite, followed by treatment with dimethylamine. Another method involves the reaction of 1,3-butadiene with phosphorus trichloride, followed by treatment with dimethylamine. The synthesis of DPCB requires careful handling due to its highly reactive nature.
Aplicaciones Científicas De Investigación
DPCB has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. It has been used as a building block for the synthesis of novel organophosphorus compounds and as a catalyst for various chemical reactions. DPCB has also been investigated for its potential applications in the field of molecular electronics, where it has been shown to exhibit unique electronic properties.
Propiedades
| 103678-18-8 | |
Fórmula molecular |
C10H26N4P2 |
Peso molecular |
264.29 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N',3-N,3-N,3-N',3-N'-octamethyl-1λ5,3λ5-diphosphacyclobuta-1,3-diene-1,1,3,3-tetramine |
InChI |
InChI=1S/C10H26N4P2/c1-11(2)15(12(3)4)9-16(10-15,13(5)6)14(7)8/h9-10H,1-8H3 |
Clave InChI |
HMKOERUGKYBVQK-UHFFFAOYSA-N |
SMILES |
CN(C)P1(=CP(=C1)(N(C)C)N(C)C)N(C)C |
SMILES canónico |
CN(C)P1(=CP(=C1)(N(C)C)N(C)C)N(C)C |
| 103678-18-8 | |
Sinónimos |
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(dimethylamino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
